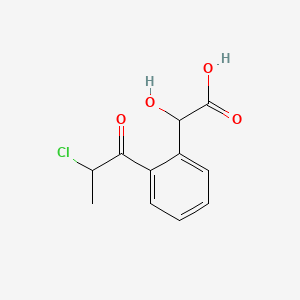
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chlorinated propanone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a propanone derivative followed by the introduction of a carboxylic acid and hydroxyl group through various organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Aplicaciones Científicas De Investigación
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The chlorine atom may also participate in halogen bonding, further affecting the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom instead of chlorine.
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-iodopropan-1-one: Contains an iodine atom instead of chlorine.
Uniqueness
1-(2-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups and the presence of a chlorine atom. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H11ClO4 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
2-[2-(2-chloropropanoyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c1-6(12)9(13)7-4-2-3-5-8(7)10(14)11(15)16/h2-6,10,14H,1H3,(H,15,16) |
Clave InChI |
BKXDBDLXKXFJLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1C(C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















